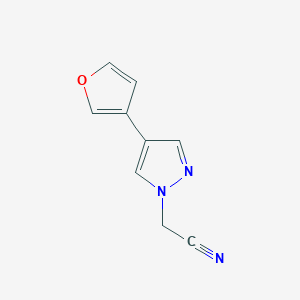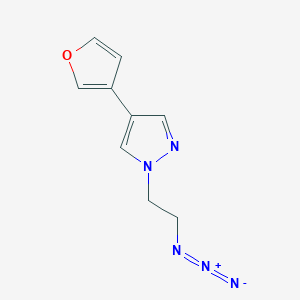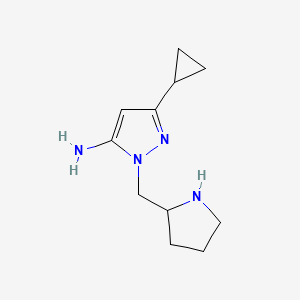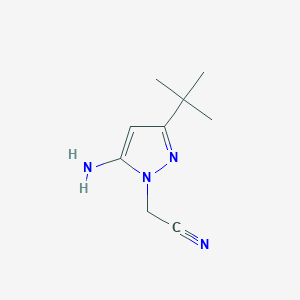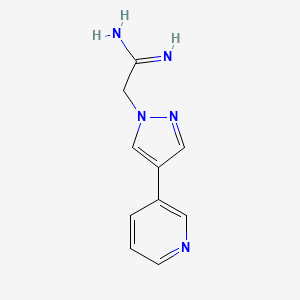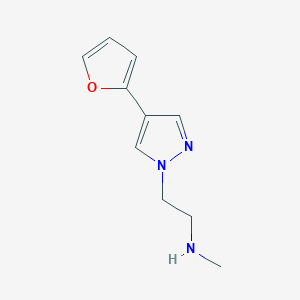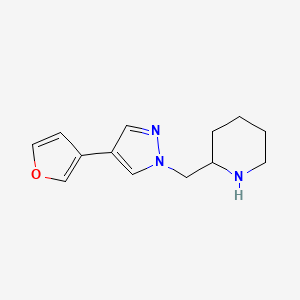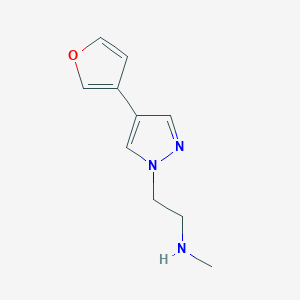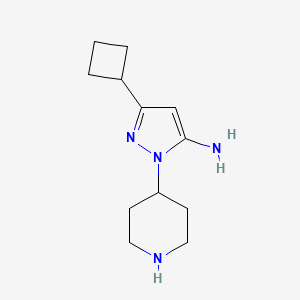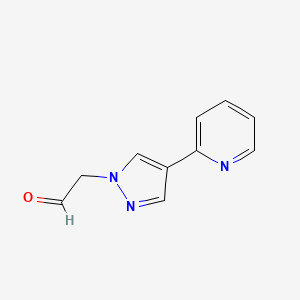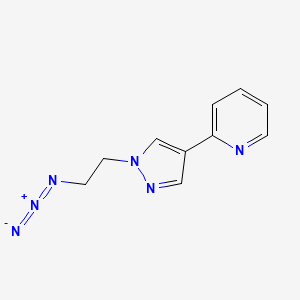
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide
Descripción general
Descripción
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide, commonly referred to as 2E-3TPA, is a synthetic compound that has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including those related to enzyme inhibition, drug delivery, and protein folding. This article will discuss the synthesis method of 2E-3TPA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed methods for synthesizing derivatives of 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide, which are explored for their potential in treating various conditions due to their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, a study on the synthesis and characterization of Celecoxib derivatives highlighted their evaluation against a range of diseases, demonstrating significant potential without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or Celecoxib (Ş. Küçükgüzel et al., 2013).
Antimicrobial and Anticancer Activities
A variety of compounds synthesized from pyrazole derivatives have been tested for their antimicrobial and anticancer properties. For example, novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated as potential antimicrobial agents, showing promising antibacterial and antifungal activities (B. S. Holla et al., 2006). Another study synthesized novel fluorinated pyrazolo-1,2,3-triazole hybrids, which were tested for antimycobacterial activity, identifying several compounds as potential antitubercular agents (Narender Reddy Emmadi et al., 2015).
Green Chemistry and Catalysis
Research into environmentally friendly synthesis methods has led to the development of green synthesis approaches for pyrazole derivatives. For example, solvent-free synthesis methods for Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines have been explored, demonstrating the potential for green chemistry in the synthesis of complex heterocyclic compounds (H. Al-Matar et al., 2010).
Material Science Applications
The exploration of pyrazole derivatives extends into materials science, where these compounds are investigated for their potential in creating new materials with desirable properties. For instance, (Pyrazolylethyl-amine)zinc(II) carboxylate complexes have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide, highlighting the utility of these derivatives in developing new polymeric materials (Anelisa Matiwane et al., 2020).
Propiedades
IUPAC Name |
2-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4/c1-2-5-3-6(8(9,10)11)14-15(5)4-7(12)13/h3H,2,4H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGWEQTWFHWSLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC(=N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



